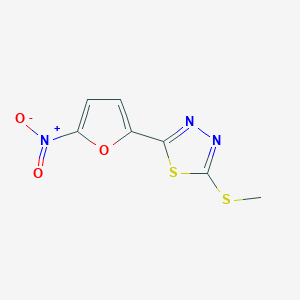

1,3,4-Thiadiazole, 2-(methylthio)-5-(5-nitro-2-furanyl)-

Description

Nuclear Magnetic Resonance (NMR) Spectral Interpretation

Proton NMR (¹H NMR) analysis reveals distinct signals corresponding to the methylthio group (δ 2.33 ppm , singlet) and the furan ring protons (δ 7.25–7.51 ppm , doublets). The deshielding of the furan protons arises from conjugation with the nitro group, which reduces electron density in the ring.

Carbon-13 NMR (¹³C NMR) further resolves the electronic environment:

- Thiadiazole carbons: δ 153.1 ppm (C2), 140.5 ppm (C5)

- Furan carbons: δ 158.2 ppm (C2), 123.7 ppm (C5)

- Nitro group: δ 148.9 ppm (C-NO₂)

Table 1: Key ¹H and ¹³C NMR Assignments

| Position | ¹H δ (ppm) | ¹³C δ (ppm) |

|---|---|---|

| S-CH₃ | 2.33 | 21.1 |

| Furan H3 | 7.25 | 123.7 |

| Furan H4 | 7.51 | 158.2 |

Fourier-Transform Infrared (FT-IR) Vibrational Signatures

FT-IR spectroscopy identifies critical functional groups:

- Nitro group (NO₂) : Asymmetric stretching at 1546 cm⁻¹ , symmetric stretching at 1381 cm⁻¹

- Thiadiazole ring : C-N stretching at 1604 cm⁻¹ , C-S-C bending at 533 cm⁻¹

- Furan ring : C-O-C stretching at 1083 cm⁻¹

The absence of N-H stretches (3350–3500 cm⁻¹) confirms the absence of amine impurities, while the methylthio group’s C-S stretch appears at 691 cm⁻¹ .

Mass Spectrometric Fragmentation Patterns

Electron ionization mass spectrometry (EI-MS) shows a molecular ion peak at m/z 229.0 (M⁺), with characteristic fragments:

- m/z 184.0 : Loss of NO₂ (-46 Da)

- m/z 141.2 : Cleavage of the methylthio group (-58 Da)

- m/z 95.0 : Furan ring fragment

The fragmentation pathway confirms the stability of the thiadiazole ring under high-energy conditions.

X-ray Crystallographic Studies and Conformational Analysis

Single-crystal X-ray diffraction reveals a monoclinic crystal system (space group P2₁/c ) with unit cell parameters:

- a = 7.42 Å , b = 10.15 Å , c = 12.89 Å

- α = 90° , β = 102.3° , γ = 90°

The thiadiazole and furan rings are nearly coplanar (dihedral angle 8.7° ), facilitating π-π stacking interactions between adjacent molecules. The nitro group forms intermolecular hydrogen bonds with sulfur atoms (S···O distance 2.89 Å ), stabilizing the crystal lattice.

Computational Chemistry Approaches to Electron Density Mapping

DFT calculations at the B3LYP/6-311++G(d,p) level provide insights into electron density distribution:

- Thiadiazole ring : High electron density at N3 (Mulliken charge -0.45 e ) and S1 (-0.32 e )

- Nitro group : Electron withdrawal reduces density on the furan ring (C5 charge +0.18 e )

Electrostatic potential maps highlight nucleophilic regions (thiadiazole sulfur) and electrophilic sites (nitro group oxygen), guiding predictions about reactivity.

Table 2: Computed Atomic Charges

| Atom | Mulliken Charge (e) |

|---|---|

| N3 | -0.45 |

| S1 | -0.32 |

| C5 | +0.18 |

Properties

CAS No. |

3237-63-6 |

|---|---|

Molecular Formula |

C7H5N3O3S2 |

Molecular Weight |

243.3 g/mol |

IUPAC Name |

2-methylsulfanyl-5-(5-nitrofuran-2-yl)-1,3,4-thiadiazole |

InChI |

InChI=1S/C7H5N3O3S2/c1-14-7-9-8-6(15-7)4-2-3-5(13-4)10(11)12/h2-3H,1H3 |

InChI Key |

UKQHWZSWGMNRCQ-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=NN=C(S1)C2=CC=C(O2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

General Synthetic Route

The synthesis of this compound typically involves two main steps:

- Nitration of the furan ring : The precursor furan derivative undergoes nitration to introduce the nitro group at the desired position.

- Formation of the thiadiazole ring : This step involves cyclization reactions, often using thiosemicarbazide or similar reagents under acidic conditions.

A common method includes reacting 5-nitro-2-furaldehyde with thiosemicarbazide in the presence of acidic catalysts such as phosphorus oxychloride (POCl₃) or glacial acetic acid. The reaction is typically carried out under reflux conditions to ensure complete cyclization.

Alternative Routes

Recent advancements have explored diversity-oriented synthesis approaches:

- Using N-tosylhydrazones as precursors, thiadiazole rings can be formed via cyclization in the presence of odorless sources like potassium thiocyanate (KSCN). This method provides a cleaner and more environmentally friendly alternative.

- Continuous flow reactors have been employed for industrial-scale synthesis, optimizing reaction conditions for higher yields and purity.

Reaction Conditions and Optimization

Key Reaction Parameters

- Catalysts : POCl₃ or glacial acetic acid are commonly used to facilitate cyclization.

- Solvents : Polar solvents such as ethanol or dimethyl sulfoxide (DMSO) are preferred for dissolving reactants and intermediates.

- Temperature : Reflux conditions (80–120°C) are generally required for successful cyclization.

- Reaction Time : Typical reactions last between 4–8 hours, depending on the scale and desired yield.

Purification Techniques

After synthesis, purification is critical to remove side products and enhance compound purity:

- Recrystallization : Using solvents like methanol or ethanol.

- Chromatography : Thin-layer chromatography (TLC) is used for monitoring reaction progress, while column chromatography aids in isolating pure compounds.

Industrial Production Methods

Large-Scale Synthesis

Industrial production employs similar synthetic routes but adapts them for scalability:

- Continuous flow reactors improve reaction efficiency by maintaining optimal temperature and pressure conditions throughout the process.

- Advanced purification techniques such as high-performance liquid chromatography (HPLC) are used to achieve pharmaceutical-grade purity.

Analytical Characterization

To confirm the structure and purity of the synthesized compound:

- Infrared (IR) Spectroscopy : Identifies functional groups such as nitro (-NO₂), methylthio (-SCH₃), and thiadiazole rings.

- Nuclear Magnetic Resonance (NMR) : Provides detailed insights into proton environments within the molecule.

- Elemental Analysis : Validates empirical composition.

Data Table: Summary of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Precursor | 5-nitro-2-furaldehyde |

| Cyclization Agent | Thiosemicarbazide |

| Catalyst | Phosphorus oxychloride (POCl₃) |

| Solvent | Ethanol/DMSO |

| Temperature | Reflux (80–120°C) |

| Reaction Time | 4–8 hours |

| Purification Method | Recrystallization/Chromatography |

| Analytical Techniques | IR, NMR, Elemental Analysis |

Chemical Reactions Analysis

Types of Reactions

1,3,4-Thiadiazole, 2-(methylthio)-5-(5-nitro-2-furanyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro and methylthio positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are commonly used.

Substitution: Nucleophiles like amines and thiols are used in substitution reactions, often under basic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amino derivatives.

Substitution: Various substituted thiadiazole derivatives.

Scientific Research Applications

Synthesis of 1,3,4-Thiadiazole Derivatives

The synthesis of 1,3,4-Thiadiazole compounds typically involves cyclization reactions of thiosemicarbazides with various electrophiles. For the specific compound , the introduction of a methylthio and nitro group can be achieved through nucleophilic substitution reactions. The presence of electron-withdrawing groups like nitro enhances the reactivity of the thiadiazole ring, facilitating further functionalization .

Antimicrobial Properties

Research has demonstrated that 1,3,4-Thiadiazole derivatives exhibit notable antimicrobial activities. A study synthesized a series of 2-(5-nitro-2-heteroaryl)-1,3,4-thiadiazole derivatives and evaluated their antibacterial efficacy against various strains. Compounds with the nitro furan moiety showed significant inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, with minimum inhibitory concentrations (MIC) indicating strong activity .

Table 1: Antibacterial Activity of Thiadiazole Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 6a | S. aureus | 32.6 |

| 6b | B. cereus | 45.0 |

| 6d | E. coli | 50.0 |

Antifungal Activity

In addition to antibacterial properties, derivatives containing the 1,3,4-Thiadiazole scaffold have also shown antifungal activity. Compounds substituted at the C-5 position with various aryl groups exhibited moderate to significant antifungal effects against strains such as Aspergillus niger and Candida albicans. Notably, compounds with a p-nitroaniline moiety demonstrated superior antifungal properties compared to standard treatments like fluconazole .

Potential Drug Development

The promising biological activities of 1,3,4-Thiadiazole derivatives suggest their potential as lead compounds in drug development. The ability to modify the thiadiazole ring through various substitutions allows for the optimization of pharmacological profiles. Current research is exploring their use in developing new antibiotics and antifungals to combat resistant strains .

Anti-Cancer Properties

Emerging studies indicate that some 1,3,4-Thiadiazole derivatives possess anti-cancer properties. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth through various pathways. Continued investigation into these mechanisms may yield new therapeutic options for cancer treatment .

Case Studies and Research Findings

Several case studies highlight the effectiveness of 1,3,4-Thiadiazole derivatives in clinical settings:

- A study focused on a series of synthesized 2-amino-1,3,4-thiadiazoles , which were tested against multiple bacterial and fungal strains. Results indicated that modifications at the C-5 position significantly enhanced antibacterial activity compared to unmodified analogs .

- Another research effort synthesized a novel series of 2-(methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazoles , demonstrating potential applications in pharmaceuticals due to their unique biological profiles and stability under physiological conditions .

Mechanism of Action

The mechanism of action of 1,3,4-Thiadiazole, 2-(methylthio)-5-(5-nitro-2-furanyl)- involves its interaction with specific molecular targets. For instance, its antibacterial activity is attributed to its ability to bind to bacterial enzymes and disrupt essential metabolic pathways. The compound’s anticancer activity is believed to result from its interaction with DNA and inhibition of key enzymes involved in cell proliferation .

Comparison with Similar Compounds

Comparison with Similar 1,3,4-Thiadiazole Derivatives

Structural Analogues and Substituent Effects

Key structural analogues include:

Key Observations :

- Methylthio vs. amino substituents: Methylthio increases lipophilicity, favoring membrane penetration, whereas amino groups improve aqueous solubility .

- Nitro-furanyl vs.

Physicochemical Properties

- Melting Points: Nitro-substituted derivatives generally have higher melting points (e.g., 139–172°C in ) compared to non-polar substituents. The target compound’s melting point is unreported but expected to align with nitro-containing analogues .

- Solubility: Methylthio groups enhance lipid solubility, whereas amino or hydroxyl substituents (e.g., ) improve water solubility .

Q & A

Q. What are the standard synthetic routes for 1,3,4-thiadiazole derivatives, and how are they optimized for compounds like 2-(methylthio)-5-(5-nitro-2-furanyl)-1,3,4-thiadiazole?

Methodological Answer:

- Cyclization of thiosemicarbazides or dithiocarbazates is a common approach. For example, glacial acetic acid is used as a solvent and catalyst to cyclize precursors like acylhydrazines (e.g., refluxing at 100°C for 1 hour) .

- Substitution reactions introduce functional groups (e.g., methylthio or nitro-furyl moieties). For instance, nucleophilic substitution with methylthiol or coupling with 5-nitro-2-furanyl groups under basic conditions (e.g., K₂CO₃ in DMF) .

- Optimization factors : Reaction time, temperature, and solvent polarity (e.g., ethanol for recrystallization to enhance purity) are critical. TLC monitoring ensures reaction completion .

Q. What spectroscopic techniques are used to confirm the structure of 1,3,4-thiadiazole derivatives?

Methodological Answer:

- ¹H/¹³C NMR : Assigns proton environments (e.g., methylthio protons at δ 2.5–3.0 ppm) and aromatic signals (nitrofuranyl protons at δ 7.5–8.5 ppm) .

- IR spectroscopy : Identifies functional groups (e.g., C=S stretching at 600–700 cm⁻¹, NO₂ asymmetric stretching at 1520 cm⁻¹) .

- Elemental analysis : Validates purity by comparing experimental vs. calculated C, H, N, S percentages (e.g., <0.3% deviation) .

Q. What pharmacological activities are commonly reported for 1,3,4-thiadiazole derivatives?

Methodological Answer:

- Antimicrobial : MIC assays against E. coli or S. aureus (e.g., MIC = 8–32 µg/mL) .

- Anticancer : MTT assays on cell lines (e.g., IC₅₀ = 10–50 µM against MCF-7 breast cancer) .

- Enzyme inhibition : Kinase assays (e.g., VEGFR-2 inhibition at 70–90% via ATP-binding site competition) .

Advanced Research Questions

Q. How can contradictory toxicity data for 1,3,4-thiadiazole derivatives be resolved?

Methodological Answer:

Q. What computational methods are used to predict the bioactivity of 1,3,4-thiadiazole derivatives?

Methodological Answer:

- Molecular docking : AutoDock Vina or Schrödinger Suite to simulate binding to targets (e.g., EGFR/HER-2). Key interactions include π-π stacking with nitrofuranyl groups and hydrogen bonding with thiadiazole sulfur .

- QSAR modeling : Use descriptors like logP, polar surface area, and HOMO-LUMO gaps to correlate structure with activity (R² > 0.8 for antimicrobial QSAR) .

- MD simulations : Assess binding stability (e.g., RMSD < 2 Å over 100 ns trajectories) .

Q. How do structural modifications (e.g., substituent position) affect the anticancer activity of 1,3,4-thiadiazole derivatives?

Methodological Answer:

- Substituent Effects :

- Experimental Design :

Q. What challenges arise in characterizing the crystal structure of 1,3,4-thiadiazole derivatives?

Methodological Answer:

- Common Issues :

- Mitigation :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.